molecular formula C9H7ClN2O3 B1396244 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride CAS No. 1185300-03-1

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

Cat. No.: B1396244
CAS No.: 1185300-03-1
M. Wt: 226.61 g/mol
InChI Key: LSIGZSGHORQZTP-UHFFFAOYSA-N
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Description

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a carboxylic acid substituent at position 3 and a ketone group at position 2. Its hydrochloride salt enhances solubility for pharmaceutical applications.

Properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIGZSGHORQZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-03-1
Record name 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrolysis of Esters to Obtain the Carboxylic Acid Hydrochloride

A common preparative step for 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride involves the hydrolysis of the corresponding ethyl ester derivative under acidic conditions. For example, refluxing the ethyl ester in a mixture of acetic acid and concentrated hydrochloric acid for several hours leads to the cleavage of the ester bond and formation of the carboxylic acid hydrochloride salt.

  • Reaction Conditions:
    • Solvent: Acetic acid and 6 M hydrochloric acid (1:1 volume ratio)
    • Temperature: Reflux (~100 °C)
    • Time: Approximately 3 hours
  • Work-up: After reflux, evaporation under reduced pressure followed by crystallization from ethanol yields the hydrochloride salt.
  • Yield: Typically low to moderate (e.g., 18% reported in a specific example)
  • Characterization: Melting point around 178-181 °C; confirmed by ^1H NMR and elemental analysis.

This method is exemplified by the synthesis of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride, which is closely related structurally to the target compound.

Amidation via Reaction of Esters or Mixed Anhydrides with Amines

A more versatile and widely used approach to prepare amide derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (including hydrochloride salts) involves the reaction of:

  • a) The carboxylic acid ester (e.g., ethyl ester) with an amine under amidation conditions, or
  • b) The mixed anhydride intermediate formed in situ from the carboxylic acid and chloroformate esters, followed by reaction with an amine.

Process details:

Step Description
Starting material 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ester or acid
Activation Formation of mixed anhydride using alkyl chloroformate (e.g., methyl chloroformate) and a trialkylamine (e.g., triethylamine) in an organic solvent (chloroform, dioxane, or tetrahydrofuran) at low temperature (-30 °C to 0 °C)
Amidation Addition of amine (primary or secondary) dropwise to the activated intermediate at low temperature (-20 °C to 0 °C), followed by stirring and gradual warming to room temperature
Work-up Washing with aqueous sodium bicarbonate and water, drying over anhydrous sodium sulfate, evaporation of solvent, and recrystallization from ethanol or other suitable solvents
Product 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide hydrochloride or related salts

This method allows the preparation of a wide variety of amide derivatives by varying the amine component and has been demonstrated to yield products with good purity and moderate to high yields (typically 50-85% depending on the amine used).

Detailed Reaction Conditions and Examples

Hydrolysis Example (Preparation of Carboxylic Acid Hydrochloride)

Parameter Details
Starting material Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (0.085 mmol)
Solvent system Acetic acid (5 mL) + 6 M HCl (5 mL)
Reaction temperature Reflux (~100 °C)
Reaction time 3 hours
Work-up Evaporation under vacuum, crystallization from ethanol
Yield 18% (15 mg)
Melting point 178-181 °C
Characterization ^1H NMR (CDCl3), elemental analysis

Amidation via Mixed Anhydride (Representative Example)

Parameter Details
Starting material 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (16.32 g, 0.08 mol)
Solvent Chloroform (480 mL)
Base Triethylamine (12.4 mL, 0.088 mol)
Activation reagent Methyl chloroformate (6.5 mL, 0.08 mol)
Temperature (activation) -10 °C to -13 °C
Amine Propylamine (8.9 g, 0.088 mol)
Temperature (amidation) -12 °C
Reaction time Stirring 1 hour + overnight cooling
Work-up Wash with 5% NaHCO3 and water, dry over Na2SO4, filtration, evaporation
Purification Recrystallization from ethanol
Yield 67.3% (13.2 g)
Melting point 165-169 °C

Similar procedures have been performed with various amines (isopropylamine, tert-butylamine, cyclohexylamine, aniline, etc.) yielding respective carboxamide derivatives with yields ranging from ~50% to 85% and melting points consistent with pure compounds.

Data Tables Summarizing Preparation Parameters and Yields

Method Starting Material Conditions Product Form Yield (%) Notes
Acidic hydrolysis of ester Ethyl ester of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Reflux in AcOH + 6 M HCl, 3 h Carboxylic acid hydrochloride salt 18 Low yield; crystallization from EtOH
Amidation via mixed anhydride Carboxylic acid + methyl chloroformate + amine Chloroform, -10 to 0 °C, triethylamine Carboxamide hydrochloride salt 50-85 Versatile; broad amine scope
Thermal cyclization of aminomethylenemalonates 2-Aminopyridine derivatives + malonate esters Heating in diphenyl ether at 260 °C 4H-pyrido[1,2-a]pyrimidin-4-one 15-62 Direct core synthesis; high temperature

Analytical Characterization Supporting Preparation

  • [^1H NMR Spectroscopy](pplx://action/followup): Distinct signals for methyl groups, aromatic protons, and amide protons confirm structure and substitution pattern.
  • Melting Point: Sharp melting points consistent with literature values indicate purity and successful synthesis.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely matching calculated values confirm compound identity.
  • IR Spectroscopy: Characteristic carbonyl stretches (~1700 cm^-1) and N-H stretches confirm amide and acid functionalities.
  • Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents . Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties by inhibiting the Hsp90 molecular chaperone, which is crucial for the stability of oncogenic proteins. This inhibition can lead to the degradation of these proteins and subsequent cancer cell death.

2. Enzyme Inhibition Studies

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride serves as a valuable tool in enzyme inhibition studies. Its ability to bind to specific biological targets makes it useful for exploring protein-ligand interactions and understanding biochemical pathways. For instance, it has been shown to inhibit nicotinic acetylcholine receptors (nAChRs), enhancing cognitive functions in models of cognitive impairment.

3. Anti-inflammatory Research

The compound has demonstrated potential anti-inflammatory properties by inhibiting the NF-κB pathway, a critical regulator of inflammation. In vitro assays have shown promising IC50 values below 50 μM for compounds with similar scaffolds. This suggests that it could be developed into a therapeutic agent for inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the anticancer effects of pyrido[1,2-a]pyrimidine derivatives, including this compound. The results indicated that these compounds effectively inhibited cancer cell proliferation through Hsp90 inhibition, leading to apoptosis in various cancer cell lines.

Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective effects highlighted that certain derivatives of 4-Oxo-4H-pyrido[1,2-a]pyrimidine positively modulated α7 nAChRs, leading to improved cognitive performance in animal models subjected to cognitive deficits induced by scopolamine. This suggests potential applications in treating neurodegenerative diseases.

Industrial Applications

Beyond its pharmaceutical potential, this compound is also utilized in the chemical industry for synthesizing dyes and pigments due to its unique chemical structure which allows for various substitution reactions. The presence of the chlorine atom enhances its reactivity, making it a versatile building block for more complex molecules .

Mechanism of Action

The mechanism of action of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction often involves π-stacking and hydrogen bonding with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, physicochemical properties, and biological activities. Below is a detailed comparison:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride C₉H₇ClN₂O₃ 226.62 (calculated) -COOH at C3, -Cl⁻ counterion Hydrochloride
7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid C₁₀H₉ClN₂O₃ 240.64 -Cl at C7, -CH₃ at C4, -COOH at C4 Free acid
4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride C₉H₇ClN₂O₃ 226.62 -COOH at C2, -Cl⁻ counterion Hydrochloride
7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride C₉H₆BrClN₂O₃ 305.52 -Br at C7, -Cl⁻ counterion Hydrochloride
2-[4-(3-Chlorophenyl)-piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde C₁₉H₁₇ClN₄O₂ 368.82 -CHO at C3, piperazine-Cl substituent Free aldehyde

Key Observations:

  • Positional Isomerism : The 2-carboxylic acid isomer () lacks the antiallergic activity of the 3-carboxylic acid derivative, highlighting the importance of substituent positioning .
  • Salt Forms : The hydrochloride salt () improves aqueous solubility compared to free acids (e.g., ) or hydrobromide salts ().

Biological Activity

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride (CAS No. 34662-58-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique pyrido-pyrimidine structure and has been investigated for various pharmacological properties, including anti-cancer and anti-viral activities.

  • Molecular Formula : C9H7ClN2O3
  • Molecular Weight : 226.62 g/mol
  • CAS Number : 34662-58-3
  • PubChem ID : 291530

Biological Activity

The biological activity of this compound has been explored in several studies, focusing primarily on its role as a potential therapeutic agent.

Anticancer Activity

Research indicates that compounds similar to 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study highlighted the ability of pyrido[1,2-a]pyrimidines to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds derived from this scaffold demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HeLa and A375 cells .

Antiviral Activity

The compound's antiviral potential has also been examined, especially concerning HIV integrase inhibitors. Similar pyridine-based compounds have shown promising results in inhibiting HIV replication by targeting the integrase enzyme with IC50 values ranging from 0.19 to 3.7 µM. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring can enhance antiviral efficacy .

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively
AntiviralSignificant inhibition of HIV integrase with IC50 values between 0.19 and 3.7 µM
CytotoxicityEffective against HeLa and A375 cell lines; exhibits selective toxicity

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in cell proliferation and viral replication. The inhibition of CDKs disrupts the cell cycle, leading to apoptosis in cancer cells. In the case of HIV, the compound likely interferes with the viral life cycle by inhibiting integrase activity, preventing viral DNA integration into the host genome.

Q & A

Q. Why do some derivatives show diuretic properties but lack antiviral breadth?

  • Hypothesis : Diuretic activity (e.g., 2-hydroxy-4-oxo amides) may arise from renal carbonic anhydrase inhibition, while antiviral effects depend on specific viral target engagement. Cross-reactivity is limited by structural motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Reactant of Route 2
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

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